molecular formula C11H12ClNO3S B1342338 2-Acetamido-2,3-dihydro-1h-indene-5-sulfonyl chloride CAS No. 74124-92-8

2-Acetamido-2,3-dihydro-1h-indene-5-sulfonyl chloride

Cat. No.: B1342338
CAS No.: 74124-92-8
M. Wt: 273.74 g/mol
InChI Key: XNVZUBLWWSTORI-UHFFFAOYSA-N
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Description

2-Acetamido-2,3-dihydro-1h-indene-5-sulfonyl chloride is an organic compound with the molecular formula C11H12ClNO3S. It is a sulfonyl chloride derivative of indene, featuring an acetamido group. This compound is primarily used in organic synthesis and research applications due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-2,3-dihydro-1h-indene-5-sulfonyl chloride typically involves the following steps:

    Starting Material: The synthesis begins with indene, which undergoes a series of reactions to introduce the acetamido and sulfonyl chloride groups.

    Acetamidation: Indene is first reacted with acetic anhydride in the presence of a catalyst to form 2-acetamido-2,3-dihydro-1H-indene.

    Sulfonylation: The acetamido-indene derivative is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and efficiency. The process involves:

    Bulk Reactors: Using large-scale reactors to carry out the acetamidation and sulfonylation reactions.

    Purification: Employing techniques such as crystallization and distillation to purify the final product.

    Quality Control: Implementing stringent quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-2,3-dihydro-1h-indene-5-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.

    Hydrolysis: The compound can hydrolyze in the presence of water to form the corresponding sulfonic acid.

    Reduction: The acetamido group can be reduced to an amine under specific conditions.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.

    Catalysts: Acid or base catalysts are often employed to facilitate reactions.

    Solvents: Organic solvents such as dichloromethane, toluene, and ethanol are used to dissolve the reactants and control the reaction environment.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, the major products include sulfonamides, sulfonate esters, and sulfonothioates.

    Hydrolysis Product: The major product of hydrolysis is 2-acetamido-2,3-dihydro-1H-indene-5-sulfonic acid.

    Reduction Product: The reduction of the acetamido group yields 2-amino-2,3-dihydro-1H-indene-5-sulfonyl chloride.

Scientific Research Applications

2-Acetamido-2,3-dihydro-1h-indene-5-sulfonyl chloride has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

    Pharmaceutical Research: The compound is investigated for its potential use in drug development and medicinal chemistry.

    Biological Studies: It is used in studies involving enzyme inhibition and protein modification.

    Material Science: The compound is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Acetamido-2,3-dihydro-1h-indene-5-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to modify and synthesize new compounds. The acetamido group can also participate in hydrogen bonding and other interactions, influencing the compound’s behavior in biological systems.

Comparison with Similar Compounds

Similar Compounds

    2-Acetamido-2,3-dihydro-1H-indene-5-sulfonic acid: This compound is similar but lacks the sulfonyl chloride group.

    2-Amino-2,3-dihydro-1H-indene-5-sulfonyl chloride: This compound has an amino group instead of an acetamido group.

    2-Acetamido-2,3-dihydro-1H-indene-5-sulfonate esters: These compounds are formed by substituting the sulfonyl chloride group with alcohols.

Uniqueness

2-Acetamido-2,3-dihydro-1h-indene-5-sulfonyl chloride is unique due to the presence of both the acetamido and sulfonyl chloride groups. This combination of functional groups provides a versatile platform for various chemical reactions and applications, making it a valuable compound in research and industrial settings.

Properties

IUPAC Name

2-acetamido-2,3-dihydro-1H-indene-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3S/c1-7(14)13-10-4-8-2-3-11(17(12,15)16)6-9(8)5-10/h2-3,6,10H,4-5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNVZUBLWWSTORI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CC2=C(C1)C=C(C=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401198070
Record name 2-(Acetylamino)-2,3-dihydro-1H-indene-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401198070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74124-92-8
Record name 2-(Acetylamino)-2,3-dihydro-1H-indene-5-sulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74124-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Acetylamino)-2,3-dihydro-1H-indene-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401198070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1.6 ml of chloro sulfonic acid was dropped to the stirred solution of 1.06 g N-Indan-2-yl-acetamide and 50 ml of dichloromethane and the mixture was stirred for 15 hours at room temperature. The reaction was than quenched with cold water and die organic phase separated, dried over sodium sulfate evaporated. The resulting residue was used for further reaction without further purification.
Quantity
1.6 mL
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reactant
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1.06 g
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50 mL
Type
solvent
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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